![molecular formula C9H15N3OS2 B5773377 2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE](/img/structure/B5773377.png)
2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a compound with the molecular formula C9H15N3OS2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves the reaction of 2-amino-5-propylsulfanyl-1,3,4-thiadiazole with 2-bromo-2-methylpropanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given its ability to inhibit specific enzymes and pathways involved in these diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2-Methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide: This compound has a methylsulfanyl group instead of a propylsulfanyl group, leading to different biological activities.
2-Methyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide: The ethylsulfanyl group in this compound also results in distinct properties and applications.
Properties
IUPAC Name |
2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-4-5-14-9-12-11-8(15-9)10-7(13)6(2)3/h6H,4-5H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJBSGQGWYVFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
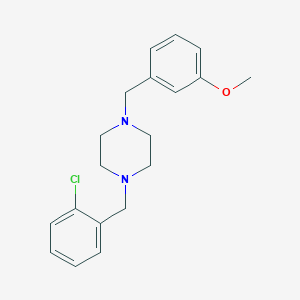
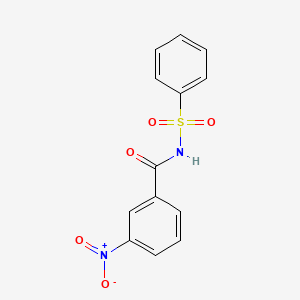
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-hydroxybenzoate](/img/structure/B5773310.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5773312.png)
![4-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5773314.png)
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)
![5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B5773330.png)
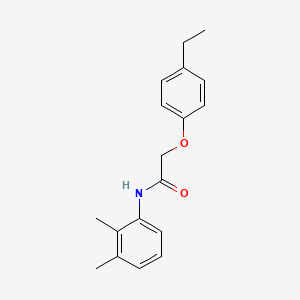
![N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5773352.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)
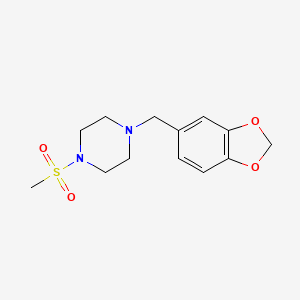
![1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)
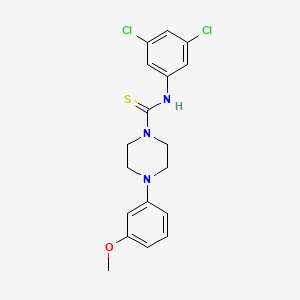
![6-CHLORO-7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5773400.png)
